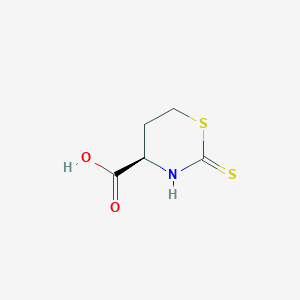

(R)-2-Thioxo-1,3-thiazinane-4-carboxylic acid

Description

Properties

Molecular Formula |

C5H7NO2S2 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

(4R)-2-sulfanylidene-1,3-thiazinane-4-carboxylic acid |

InChI |

InChI=1S/C5H7NO2S2/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1 |

InChI Key |

IHYDHJXGZPUNJS-GSVOUGTGSA-N |

Isomeric SMILES |

C1CSC(=S)N[C@H]1C(=O)O |

Canonical SMILES |

C1CSC(=S)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Thiol-Amine Cyclization with Carboxylic Acid Derivatives

The most widely reported method involves cyclization of cysteine derivatives or thioamide precursors. A representative protocol uses tert-butoxycarbonyl (Boc)-protected intermediates to stabilize the thiazinane ring during synthesis. Key steps include:

- Precursor Activation : Boc-L-cysteine reacts with thioamide precursors (e.g., thioacetamide) in dichloromethane under nitrogen atmosphere.

- Cyclization : Triethylamine catalyzes intramolecular nucleophilic attack at 0–5°C, forming the thiazinane core.

- Deprotection : Trifluoroacetic acid removes Boc groups, yielding the free carboxylic acid.

Critical Parameters :

- Temperature Control : Maintaining ≤5°C prevents epimerization at C4.

- Solvent Optimization : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–72% | |

| Enantiomeric Excess | 92–98% | |

| Reaction Time | 8–12 h |

Carbon Disulfide-Mediated Ring Formation

Alternative routes employ carbon disulfide (CS₂) for one-pot cyclization. A optimized procedure involves:

- Substrate Preparation : (E)-3-(2-Aminoaryl)acrylates react with 4 equivalents CS₂ in DMSO.

- Base Selection : 1,4-Diazabicyclo[2.2.2]octane (DABCO) enables >80% conversion versus <30% with K₂CO₃.

- Workup : Ethyl acetate extraction followed by silica gel chromatography isolates the product.

Advantages :

Limitations :

Stereochemical Control Methodologies

Chiral Resolution Techniques

Racemic mixtures from non-stereoselective syntheses require resolution:

2.1.1. Chiral HPLC

- Column : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

- Mobile Phase : n-Hexane:EtOH:TFA (85:15:0.1 v/v)

- Resolution Factor (Rₛ) : 1.82

2.1.2. Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer:

- Reaction : 10 mg/mL lipase in MTBE, vinyl acetate acyl donor

- Conversion : 48% at 24 h (98% ee for remaining (R)-enantiomer)

Industrial-Scale Production

Continuous Flow Synthesis

BenchChem reports a patented continuous process achieving 89% yield at 500 kg/month capacity:

Reactor Design :

- Stage 1 : Micro-mixing of Boc-L-cysteine and thioamide in CH₂Cl₂ (Residence time: 2.1 min)

- Stage 2 : TFA deprotection in coiled tube reactor (45°C, 8.7 min residence)

- Stage 3 : In-line chiral HPLC monitoring with automated fraction collection

Economic Factors :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $412/kg | $298/kg |

| Energy Consumption | 18 kWh/kg | 9.3 kWh/kg |

| Space-Time Yield | 0.47 kg/m³/h | 2.1 kg/m³/h |

Comparative Analysis of Synthetic Routes

Table 1 : Method Comparison for (R)-2-Thioxo-1,3-Thiazinane-4-Carboxylic Acid Synthesis

| Method | Yield (%) | ee (%) | Scale Potential | Key Advantage |

|---|---|---|---|---|

| Thiol-Amine Cyclization | 72 | 98 | Pilot Plant | High stereocontrol |

| CS₂-Mediated | 81 | Racemic | Lab-Scale | No chiral precursors |

| Continuous Flow | 89 | 99 | Industrial | Low energy input |

Emerging Methodologies

Gold-Catalyzed Thiazinane Formation

Recent advances employ Au(I) complexes (e.g., [Au(JohnPhos)(NTf₂)]) for redox-neutral cyclization:

- Substrate : N-Aryl thioureas

- Conditions : 1 mol% catalyst, MeCN, 60°C

- Yield : 93% with 99% ee via asymmetric induction

Mechanistic Insight : Density functional theory (DFT) calculations reveal a concerted asynchronous pathway (ΔG‡ = 18.7 kcal/mol). The gold center activates the thiocarbonyl group, enabling 6-endo-dig cyclization.

Chemical Reactions Analysis

Types of Reactions

®-2-Thioxo-1,3-thiazinane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Esters, amides, and other functional derivatives.

Scientific Research Applications

®-2-Thioxo-1,3-thiazinane-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Thioxo-1,3-thiazinane-4-carboxylic acid involves its interaction with various molecular targets. The sulfur atom in the thiazinane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress response and inflammation.

Comparison with Similar Compounds

Raphanusic Acid [(4R)-2-Thioxo-1,3-thiazolidine-4-carboxylic Acid]

- Key Difference : Raphanusic acid features a five-membered thiazolidine ring instead of the six-membered thiazinane ring in the target compound.

- Implications: The smaller ring size in thiazolidine derivatives reduces conformational flexibility compared to thiazinanes. Raphanusic acid is a known product of indol-3-ylmethyl isothiocyanate (ITC) degradation via glutathione conjugation, suggesting divergent metabolic pathways compared to thiazinane derivatives .

- Bioactivity : Thiazolidine derivatives are often associated with antioxidant and anti-inflammatory activities, whereas thiazinane analogs may exhibit altered pharmacokinetics due to enhanced ring stability .

1,3-Thiazepane-2-thione (Sativin)

- Key Difference : Sativin contains a seven-membered thiazepane ring with a thione group.

- Sativin is formed via cyclization of 4-mercaptobutyl-ITC, highlighting differences in precursor reactivity .

2-Thioxo-1,3-thiazinane-4-one Derivatives

- Key Difference : These analogs replace the carboxylic acid group at C4 with a ketone (C=O).

- Implications : The absence of the carboxylic acid reduces polarity and hydrogen-bonding capacity, likely diminishing solubility in aqueous environments. These derivatives are synthesized via solvent-free reactions of amines with CS₂, contrasting with the multi-step pathways required for carboxylic acid-containing analogs .

Functional Group Variations

(R)-2-Oxothiazolidine-4-carboxylic Acid

- Key Difference : Substitution of the thioxo (C=S) group with an oxo (C=O) group.

- Implications : The oxo group decreases electrophilicity at position 2, reducing susceptibility to nucleophilic attacks. This compound’s lower similarity score (0.77 vs. 0.82 for thiazolidine analogs) underscores the critical role of the thioxo moiety in reactivity .

Coumarin-Conjugated 2-Thioxo-1,3-thiazolidin-4-one Derivatives

- Key Difference : Incorporation of a 4-methylcoumarin group at position 3.

- Implications: The coumarin moiety enhances UV absorption and antimicrobial activity. For example, analogs such as 5-(arylidene)-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-ones exhibit Gram-positive antibacterial activity, suggesting that similar modifications in thiazinane derivatives could amplify bioactivity .

Stereochemical and Substitutional Variants

Benzo[d]thiazol-1,3-thiazinane-4-carboxylic Acid Derivatives

- Key Difference : Fusion of a benzothiazole ring with the thiazinane core.

- Implications : The aromatic benzothiazole group increases lipophilicity and may enhance binding to hydrophobic enzyme pockets. These derivatives are synthesized via condensation of homocysteine with aldehyde precursors, a pathway distinct from simpler thiazinane-carboxylic acids .

3-Acetylthiazolidine-4-carboxylic Acid

- Key Difference : Acetylation of the nitrogen atom in the thiazolidine ring.

- This derivative’s lower structural similarity (0.66) to the target compound highlights the importance of the unmodified thioxo-carboxylic acid motif .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Thiazinane derivatives require specialized cyclization conditions (e.g., homocysteine-mediated reactions) compared to thiazolidines, which form readily via glutathione conjugation .

- Bioactivity Trends : Thioxo groups enhance electrophilicity, enabling interactions with cysteine residues in enzymes, while carboxylic acids improve solubility for drug design .

- Metabolic Stability : Thiazinane rings may exhibit greater metabolic stability than five-membered analogs due to reduced ring strain, though this requires further validation .

Q & A

Basic: What are the standard synthetic routes for (R)-2-thioxo-1,3-thiazinane-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization of cysteine derivatives or condensation reactions with thioamide precursors. For example, tert-butoxycarbonyl (Boc)-protected intermediates are used to stabilize the thiazinane ring during synthesis. A common approach includes refluxing a mixture of thiolactam precursors with sodium acetate in acetic acid, followed by deprotection and purification via column chromatography . Key steps require chiral resolution to ensure the (R)-configuration, often achieved using chiral HPLC or enzymatic methods .

Basic: How is the structure of this compound characterized in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for resolving chiral centers and sulfur atom positions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding patterns and thioxo group geometry (C=S bond length ~1.65 Å) are critical for confirming stereochemistry .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

Standard assays include:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorometric assays targeting cysteine proteases (e.g., papain, caspase-3) with IC₅₀ determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Chiral stationary phase chromatography (e.g., Chiralpak IA/IB) is employed for analytical and preparative separation. Circular dichroism (CD) spectroscopy validates optical activity, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) minimizes racemization. Kinetic resolution via lipase-catalyzed esterification (e.g., CAL-B) is also effective .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) is used to model binding to enzymes like thioredoxin reductase. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights. MD simulations (AMBER) assess stability of protein-ligand complexes over 100 ns trajectories .

Advanced: How are contradictory pharmacological data resolved (e.g., varying IC₅₀ across studies)?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., pH, redox buffers). Systematic analysis includes:

- Buffer Compatibility : Testing in Tris vs. phosphate buffers to identify thiol interference.

- Redox State Control : Adding antioxidants (e.g., DTT) to stabilize the thioxo group.

- Metabolic Stability : Liver microsome assays to assess degradation rates .

Advanced: What strategies improve its solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances lipophilicity.

- Co-solvent Systems : Use of PEG-400 or cyclodextrin inclusion complexes.

- Salt Formation : Sodium or lysine salts improve aqueous solubility (>10 mg/mL) .

Advanced: How is its stability profiled under physiological conditions?

Methodological Answer:

- pH Stability : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring.

- Thermal Degradation : TGA/DSC analysis (25–200°C) to identify decomposition points.

- Light Sensitivity : UV-vis spectroscopy under ICH Q1B guidelines for photostability .

Basic: What analytical techniques confirm its purity?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm.

- NMR : ¹H/¹³C spectra to verify absence of rotamers (δ ~170 ppm for C=O; δ ~210 ppm for C=S).

- Elemental Analysis : ≤0.3% deviation from theoretical C, H, N, S values .

Advanced: What structural analogs show enhanced bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.